molecular formula C18H36O3 B126728 3-Hydroxyoctadecanoic acid CAS No. 17773-30-7

3-Hydroxyoctadecanoic acid

Cat. No.: B126728
CAS No.: 17773-30-7
M. Wt: 300.5 g/mol
InChI Key: POMQYTSPMKEQNB-UHFFFAOYSA-N
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Description

3-Hydroxyoctadecanoic acid, also known as 3-hydroxystearic acid, is a hydroxylated fatty acid with the molecular formula C18H36O3. It is a monohydroxy derivative of octadecanoic acid, characterized by the presence of a hydroxyl group at the third carbon position. This compound is a white crystalline solid at room temperature and is sparingly soluble in water but soluble in organic solvents such as ether and chloroform .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxyoctadecanoic acid can be synthesized through various methods. One common approach involves the oxidation of octadecanoic acid using oxidizing agents such as iodine, nitric acid, or potassium permanganate. The reaction typically requires controlled conditions to ensure the selective introduction of the hydroxyl group at the third carbon position .

Industrial Production Methods: In industrial settings, this compound is often produced through biotechnological processes involving microbial fermentation. Specific strains of bacteria or fungi are employed to hydroxylate octadecanoic acid, resulting in the formation of this compound. This method is advantageous due to its high selectivity and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxyoctadecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, nitric acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Esterification: Carboxylic acids, acid chlorides, and catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Substitution: Nucleophiles such as halides or amines.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alkanes.

    Esterification: Esters.

    Substitution: Substituted fatty acids.

Scientific Research Applications

3-Hydroxyoctadecanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various bioactive molecules and complex lipids.

    Biology: It serves as a biomarker for certain bacterial infections and is involved in the study of lipid metabolism.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of biodegradable polymers, surfactants, and lubricants

Mechanism of Action

The mechanism of action of 3-hydroxyoctadecanoic acid involves its interaction with specific molecular targets and pathways. It can act as a ligand for free fatty acid receptors, modulating various cellular processes. Additionally, it is involved in the β-oxidation pathway in mitochondria, where it undergoes enzymatic transformations to produce energy .

Comparison with Similar Compounds

Uniqueness: 3-Hydroxyoctadecanoic acid is unique due to its specific hydroxylation at the third carbon position, which imparts distinct chemical reactivity and biological functions compared to its analogs. Its role in lipid metabolism and potential therapeutic applications further highlight its significance in scientific research .

Properties

IUPAC Name

3-hydroxyoctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19)16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMQYTSPMKEQNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501346294
Record name 3-Hydroxyoctadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501346294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17773-30-7
Record name 3-Hydroxyoctadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17773-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxyoctadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501346294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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